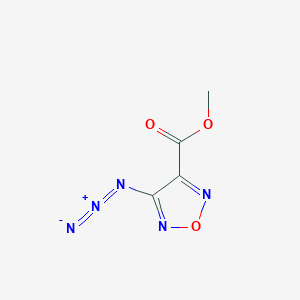
3-Azido-4-methoxycarbonylfurazan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azido-4-methoxycarbonylfurazan is a nitrogen-rich heterocyclic compound that has garnered attention due to its potential applications in high-energy materials and various chemical processes. The furazan ring, which is a key structural component, contains an “active” oxygen atom that is not directly bonded to carbon atoms, effectively forming a “hidden” nitro group. This unique molecular construction enhances the compound’s oxygen balance and crystal density, making it a promising candidate for energetic materials .
作用机制
Target of Action
It’s structurally similar to zidovudine (azt), a well-known antiretroviral medication . AZT primarily targets the enzyme reverse transcriptase, which is used by HIV to make DNA and therefore decreases replication of the virus .
Mode of Action
AZT is a thymidine analogue that works by selectively inhibiting HIV’s reverse transcriptase . This modification prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains .
Biochemical Pathways
Azt, a structurally similar compound, is known to inhibit the synthesis of viral dna during reverse transcription, thereby blocking the replication of hiv .
Pharmacokinetics
Azt, a structurally similar compound, is known to have complete absorption, with systemic availability ranging from 52% to 75% . It is metabolized in the liver and excreted through the kidneys and bile duct .
Result of Action
Azt, a structurally similar compound, is known to improve immunologic function, partially reverse the hiv-induced neurological dysfunction, and improve certain other clinical abnormalities associated with aids .
Action Environment
It’s worth noting that nitrogen-rich heterocyclic compounds, such as azidoazole compounds, have attracted great interests due to their higher nitrogen content, higher enthalpy of formation, and more environment-friendly decomposition products than their carbon homologues .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-4-methoxycarbonylfurazan typically involves the catalytic oxidation of precursor compounds. One common method starts with 3-amino-4-[(4-azidofurazan-3-yl)-NNO-azoxy]furazan, which undergoes catalytic oxidation to form the desired product. The structure of the compound is characterized using techniques such as IR and NMR spectroscopy, as well as elemental analysis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions: 3-Azido-4-methoxycarbonylfurazan undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation processes are used to synthesize the compound from its precursors.
Substitution: The azido group can participate in substitution reactions, often facilitated by catalysts such as copper or palladium.
Common Reagents and Conditions:
Oxidation Reagents: Catalysts like palladium or copper are commonly used in the oxidation processes.
Substitution Reagents: Reagents such as triethylamine (TEA) and acetone are used in substitution reactions.
Major Products: The major products formed from these reactions include various azido and nitro derivatives of furazan, which have applications in high-energy materials and other chemical processes .
科学研究应用
3-Azido-4-methoxycarbonylfurazan has several scientific research applications, including:
相似化合物的比较
3-Azido-4-[(4-nitrofurazan-3-yl)-ONN-azoxy]furazan: This compound is synthesized from similar precursors and has comparable energetic properties.
3,3’-Diamino-4,4’-azoxyfurazan: Known for its good heat resistance and detonation performance.
3,3’-Diamino-4,4’-azofurazan: Another compound with high detonation performance and insensitivity to impact and friction.
Uniqueness: 3-Azido-4-methoxycarbonylfurazan stands out due to its specific combination of the azido and methoxycarbonyl groups, which enhance its stability and energetic properties. Its unique molecular structure allows for a higher oxygen balance and improved crystal density compared to other similar compounds .
属性
IUPAC Name |
methyl 4-azido-1,2,5-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O3/c1-11-4(10)2-3(6-9-5)8-12-7-2/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZCVACUEMJONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NON=C1N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166112-46-5 |
Source


|
| Record name | methyl 4-azido-1,2,5-oxadiazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2927561.png)
![2-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2927562.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2927563.png)
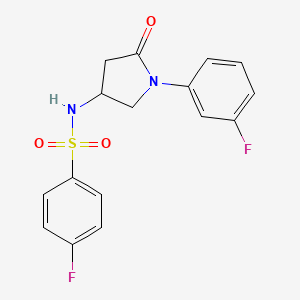
![5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2927565.png)
![3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-fluoro-N-(4-phenoxyphenyl)benzamide](/img/structure/B2927566.png)
![2,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2927568.png)
![(Z)-methyl 2-(2-((4-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2927569.png)
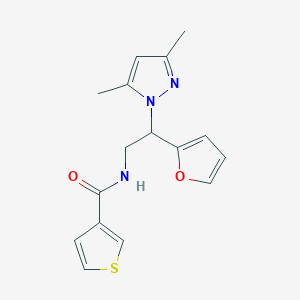
![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2927571.png)
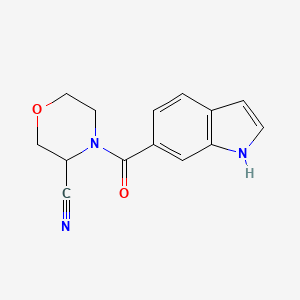
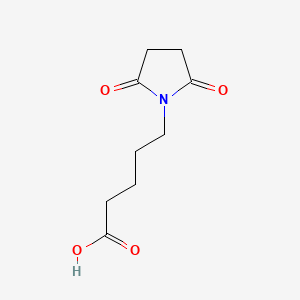
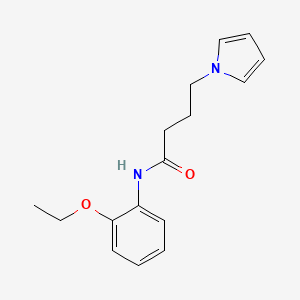
![tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B2927580.png)
